molecular formula C10H12BrFOZn B14876374 (2-sec-Butyloxy-5-fluorophenyl)Zinc bromide

(2-sec-Butyloxy-5-fluorophenyl)Zinc bromide

Cat. No.: B14876374
M. Wt: 312.5 g/mol
InChI Key: TYMGIPPTZZEZBQ-UHFFFAOYSA-M
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Description

(2-sec-butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-sec-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of 2-sec-butyloxy-5-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(2-sec-butyloxy-5-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used

Scientific Research Applications

(2-sec-butyloxy-5-fluorophenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules for research purposes.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (2-sec-butyloxy-5-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc species. This species can undergo various reactions, such as nucleophilic substitution or coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    (2-sec-butyloxyphenyl)zinc bromide: Similar structure but lacks the fluorine atom.

    (2-methoxy-5-fluorophenyl)zinc bromide: Similar structure but with a methoxy group instead of a sec-butyloxy group.

Uniqueness

(2-sec-butyloxy-5-fluorophenyl)zinc bromide is unique due to the presence of both the sec-butyloxy and fluorine substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-butan-2-yloxy-4-fluorobenzene-6-ide

InChI

InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-6-4-9(11)5-7-10;;/h4-6,8H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

TYMGIPPTZZEZBQ-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=[C-]C=C(C=C1)F.[Zn+]Br

Origin of Product

United States

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